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Compound of Interest

Compound Name:
N-[(1H-indol-5-

yl)methyl]acetamide

Cat. No.: B8330235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous

therapeutic agents. When combined with an acetamide functionality, it gives rise to a class of

compounds with diverse and potent biological activities. This guide provides a comparative

analysis of the structure-activity relationships (SAR) for various N-[(1H-indol-

yl)methyl]acetamide derivatives and related analogs, supported by experimental data and

protocols.

Comparative Analysis of Biological Activities
The versatility of the indole-acetamide scaffold is evident in its wide range of biological targets.

The following sections summarize the key SAR findings for different therapeutic areas.

Anticancer Activity: Tubulin Polymerization Inhibitors
A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives

have been investigated as inhibitors of tubulin polymerization, a key mechanism for disrupting

cell division in cancer.[1][2]

Key SAR Insights:

Substitution on the Pyrazole/Triazole Ring: The nature and position of substituents on the

pyrazole or triazole ring, attached at the 2-position of the acetamide, significantly influence
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antiproliferative activity.

Optimal Substitution: Compound 7d, featuring a 4-chloro-3,5-dimethyl-1H-pyrazol-1-yl

moiety, demonstrated the most potent activity against HeLa, MCF-7, and HT-29 cancer cell

lines.[1]

Impact of Electron-Donating vs. Electron-Withdrawing Groups: The data suggests that a

balance of electronic and steric factors on the heterocyclic ring is crucial for potent inhibition.

Compound

R (Substitution
on
Pyrazole/Triaz
ole)

HeLa IC₅₀ (μM)
MCF-7 IC₅₀
(μM)

HT-29 IC₅₀ (μM)

7a 1H-pyrazol-1-yl >30 >30 >30

7d

4-chloro-3,5-

dimethyl-1H-

pyrazol-1-yl

0.52 0.34 0.86

7g
4-bromo-1H-

pyrazol-1-yl
2.76 2.21 3.54

7j
3,5-dimethyl-1H-

pyrazol-1-yl
1.89 1.52 2.13

7m
1H-1,2,4-triazol-

1-yl
>30 >30 >30

Colchicine (Positive Control) 0.08 0.06 0.11

Data extracted from literature.[1]

Antihyperglycemic Activity: α-Amylase Inhibitors
Indole-3-acetamides have been synthesized and evaluated for their potential as

antihyperglycemic agents through the inhibition of α-amylase.[3]

Key SAR Insights:
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Substitutions on the Phenyl Ring of the Amide: The electronic nature of substituents on the

N-phenyl ring plays a critical role in the inhibitory activity.

Electron-Withdrawing Groups: Compounds with strongly electron-withdrawing groups, such

as nitro (NO₂) and trifluoromethyl (CF₃), at the para position of the phenyl ring exhibited the

most potent α-amylase inhibition.

Halogen Substitution: Halogen substituents also conferred significant inhibitory activity, with

potency generally following the order: F > Cl > Br.

Compound
Substitution on N-phenyl
ring

α-Amylase IC₅₀ (μM)

6 4-Nitrophenyl 1.12 ± 0.12

11 4-(Trifluoromethyl)phenyl 1.09 ± 0.11

15 4-Fluorophenyl 1.15 ± 0.13

18 4-Chlorophenyl 1.21 ± 0.15

Acarbose (Standard) 0.92 ± 0.40

Data extracted from literature.[3]

Anti-HIV Activity: Tat-Mediated Transcription Inhibitors
Derivatives of 5-indole-1,3,4-oxadiazol-2-thiol containing an acetamide linkage have been

identified as potent inhibitors of HIV-1 Tat-mediated transcription.[4]

Key SAR Insights:

Acetamide Moiety is Crucial: The presence of the acetamide group is a key feature for potent

antiviral activity.

Substitutions on the Phenyl Ring: Modifications on the N-phenyl ring of the acetamide group

significantly impact efficacy. The specific substitutions leading to the most potent compounds

(9 and 13) were not detailed in the abstract but were central to the SAR study.
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Compound Description HIV-1 Infectivity EC₅₀ (μM)

9
1,3,4-oxadiazole derivative

with indole and acetamide
0.17

13
1,3,4-oxadiazole derivative

with indole and acetamide
0.24

Data extracted from literature.[4]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following are outlines of key experimental protocols used in the cited studies.

Antiproliferative Activity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Cell Seeding: HeLa, MCF-7, and HT-29 cells are seeded into 96-well plates at a specific

density and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the synthesized

compounds (e.g., 0.1, 0.5, 2.5, 12.5, and 30 μM) for a specified period (e.g., 48 hours).

Colchicine is often used as a positive control.[1]

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution is added to each well and incubated for 4 hours.

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from

the dose-response curves.
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α-Amylase Inhibition Assay
This assay determines the inhibitory effect of compounds on the α-amylase enzyme.[3]

Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate)

are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

Incubation: The test compounds at various concentrations are pre-incubated with the α-

amylase solution for a defined period (e.g., 10 minutes) at a specific temperature (e.g.,

37°C).

Reaction Initiation: The starch solution is added to the enzyme-inhibitor mixture to start the

reaction, and the incubation continues for another period (e.g., 15 minutes).

Reaction Termination: The reaction is stopped by adding a dinitrosalicylic acid (DNS) color

reagent.

Color Development: The mixture is heated in a boiling water bath for 5-10 minutes to allow

for color development.

Absorbance Measurement: After cooling to room temperature, the absorbance is measured

at 540 nm.

Inhibition Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is

determined. Acarbose is commonly used as a positive control.[3]
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Caption: A generalized workflow for iterative structure-activity relationship studies.
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Caption: The proposed mechanism of action for indole-acetamide based tubulin inhibitors.[1][2]
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Caption: Inhibition of HIV-1 Tat-mediated transcription by indole-acetamide derivatives.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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